TG100435

EphB4 angiogenesis multi-targeted kinase inhibition

TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) is a novel, orally bioavailable, ATP-competitive multi-targeted protein tyrosine kinase inhibitor belonging to the benzo[1,2,4]triazine chemotype. The compound was discovered by TargeGen and characterized as a potent inhibitor of six clinically relevant kinases—Src, Lyn, Abl, Yes, Lck, and EphB4—with inhibition constants (Ki) ranging from 13 to 64 nM.

Molecular Formula C26H25Cl2N5O
Molecular Weight 494.42
Cat. No. B1191859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTG100435
SynonymsTG100435;  TG 100435;  TG100435 .; 7-(2,6-dichlorophenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine
Molecular FormulaC26H25Cl2N5O
Molecular Weight494.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

TG100435 Procurement Guide: Multi-Targeted Src Family Kinase Inhibitor with Unique EphB4 Coverage and FMO3-Driven Metabolic Activation


TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) is a novel, orally bioavailable, ATP-competitive multi-targeted protein tyrosine kinase inhibitor belonging to the benzo[1,2,4]triazine chemotype [1]. The compound was discovered by TargeGen and characterized as a potent inhibitor of six clinically relevant kinases—Src, Lyn, Abl, Yes, Lck, and EphB4—with inhibition constants (Ki) ranging from 13 to 64 nM [1][2]. TG100435 is distinguished within the Src-family inhibitor landscape by its unique metabolic fate: flavin-containing monooxygenase 3 (FMO3) converts the parent compound to an N-oxide metabolite (TG100855) that is 2 to 9 times more potent than TG100435, creating a built-in prodrug activation mechanism not observed in other clinically advanced Src/Abl inhibitors [1]. The compound has demonstrated anti-tumor activity in human tumor cell lines and in animal models of tumor growth, and reached preclinical development stage [2][3].

Why TG100435 Cannot Be Replaced by Dasatinib, Saracatinib, or Bosutinib in Preclinical Src Family Kinase Research


TG100435 occupies a unique position within the Src-family kinase inhibitor landscape that precludes simple substitution with more clinically advanced agents such as dasatinib, saracatinib, or bosutinib. First, TG100435 is the only agent in this class with well-characterized, potent inhibitory activity against EphB4 (Ki 13–64 nM), a receptor tyrosine kinase implicated in tumor angiogenesis and venous specification, alongside its Src-family targets [1]. Second, TG100435's FMO3-mediated bioconversion to the 2- to 9-fold more potent N-oxide metabolite TG100855 creates a self-amplifying pharmacology that is entirely absent from dasatinib (CYP3A4-mediated oxidation to inactive metabolites), saracatinib (primarily CYP3A4), and bosutinib (CYP3A4) [1][2]. Third, the cyclic FMO/CYP450 reductase interconversion—with N-oxidation proceeding approximately 15 times faster than retroreduction—generates sustained systemic exposure of the active metabolite that exceeds parent drug levels by 1.1-fold in rat and 2.1-fold in dog [2][3]. These combined features mean that experimental results obtained with TG100435 cannot be recapitulated by substituting any single comparator Src inhibitor, making compound-specific procurement essential for studies requiring EphB4 coverage, FMO3-dependent pharmacology, or prodrug-like metabolic activation.

TG100435 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


EphB4 Kinase Coverage: TG100435 vs. Dasatinib, Saracatinib, and Bosutinib

TG100435 is one of the very few Src-family-directed inhibitors with well-characterized, potent inhibitory activity against EphB4 (ephrin type-B receptor 4), a receptor tyrosine kinase with established roles in tumor angiogenesis and venous morphogenesis. The Ki of TG100435 for EphB4 falls within the 13–64 nM range, equipotent with its activity against Src, Lyn, Abl, Yes, and Lck [1]. By contrast, saracatinib (AZD0530) was explicitly designed for selectivity against Eph family kinases and shows markedly attenuated EphB4 activity; its reported IC50 values are limited to c-Src (2.7 nM), Lyn, Fyn, Lck, Yes, Blk, and Fgr, with no measurable EphB4 potency at comparable concentrations . Bosutinib (SKI-606) demonstrates activity against the closely related EphB2 (IC50 8.5 nM) but EphB4 is absent from its published target profile [2]. Dasatinib does inhibit certain ephrin receptors (EPHA2 IC50 6.9 nM; EPHB2 IC50 6.6 nM), but its EphB4 activity is not distinguished from general ephrin receptor inhibition in published selectivity panels and appears less prominent than its picomolar Src/Abl activity [3]. For research programs where coordinate inhibition of Src-family kinases and EphB4 is required—such as tumor angiogenesis models or developmental vascular biology—TG100435 provides a target coverage profile not replicated by any of the clinically dominant Src inhibitors.

EphB4 angiogenesis multi-targeted kinase inhibition

FMO3-Mediated Prodrug Activation: TG100435 Metabolite TG100855 Is 2- to 9-Fold More Potent Than Parent

TG100435 possesses a distinctive pharmacological feature absent from all other clinically evaluated Src kinase inhibitors: flavin-containing monooxygenase 3 (FMO3)-mediated N-oxidation converts the parent compound to TG100855, a metabolite that exhibits 2- to 9-fold greater kinase inhibitory potency than TG100435 itself against the same panel of six kinases (Src, Lyn, Abl, Yes, Lck, EphB4) [1]. This built-in prodrug activation mechanism is unique within the Src inhibitor class. Dasatinib undergoes CYP3A4-mediated oxidative metabolism to inactive or less active metabolites . Saracatinib is primarily metabolized by CYP3A4, with no evidence of FMO involvement or metabolite-mediated potency amplification . Bosutinib is also a CYP3A4 substrate, with its major metabolites showing reduced or absent kinase inhibitory activity [2]. PD166326, a pyridopyrimidine-class preclinical Src/Abl inhibitor, shows no documented metabolic activation . The FMO3 dependence of TG100435 activation also carries practical implications: FMO3 expression is highly variable across species and individuals, and is not susceptible to typical CYP450-mediated drug-drug interactions, offering a distinct metabolic liability profile compared to CYP3A4-dependent inhibitors [1].

prodrug activation FMO3 metabolism N-oxide metabolite

Cyclic FMO/CYP450 Reductase Interconversion: N-Oxidation Outpaces Retroreduction by 15-Fold, Sustaining Active Metabolite Exposure

TG100435 and its N-oxide metabolite TG100855 participate in a unique cyclic metabolic interconversion catalyzed by two distinct enzyme systems: FMO enzymes (primarily FMO3) mediate the forward N-oxidation of TG100435 to TG100855, while cytochrome P450 reductase (CPR) catalyzes the retroreduction of TG100855 back to TG100435 [1]. Critically, this interconversion is kinetically asymmetric: the N-oxidation reaction proceeds approximately 15 times faster than the retroreduction reaction [1]. The consequence is a unidirectional metabolic flux favoring accumulation of the more potent TG100855 species in vivo. Following oral administration, systemic exposure of TG100855 exceeds that of the parent compound by 1.1-fold in rat and 2.1-fold in dog [1][2]. This cyclic metabolic paradigm has no parallel among other Src kinase inhibitors: dasatinib, saracatinib, and bosutinib all undergo unidirectional CYP450-mediated oxidative metabolism without significant retroreduction to active parent species . The FMO/CPR cycle also introduces a unique drug interaction liability profile: TG100435 metabolism is completely inhibited by methimazole (FMO inhibitor) and ketoconazole (CYP3A4 inhibitor), indicating exclusive dependence on FMO and CYP3A4 pathways, whereas TG100855 retroreduction by CPR is resistant to P450 inhibitors [1].

metabolic interconversion FMO cytochrome P450 reductase pharmacokinetic cycling

Multi-Target Ki Profile: TG100435 Displays Equipotent Nanomolar Activity Across Six Kinases vs. Picomolar-Selective Dasatinib or Nanomolar-Selective Saracatinib

TG100435 exhibits a flat, equipotent inhibition profile across six tyrosine kinases—Src, Lyn, Abl, Yes, Lck, and EphB4—with Ki values all falling within a narrow 13–64 nM range [1]. This balanced multi-target profile stands in sharp contrast to the steep potency gradients observed for comparator Src inhibitors. Dasatinib displays picomolar potency against Src (Ki 16 pM) and Abl (Ki 30 pM) but exhibits a >1000-fold potency drop-off for other kinases in its target spectrum . Saracatinib (AZD0530) shows IC50 of 2.7 nM for c-Src but is approximately 11-fold less potent against Abl (IC50 30 nM) and has weak or absent activity against EphB4 . Bosutinib inhibits Src (IC50 1.2 nM) and Abl (IC50 1 nM) with similar nanomolar potency but its activity against EphB2 (IC50 8.5 nM) already represents a ~7-fold selectivity gap, and EphB4 is not a recognized target [2]. PD166326 inhibits Src (IC50 6 nM) and Abl (IC50 8 nM) but lacks the breadth of EphB4 coverage . The consequence for experimental design is significant: TG100435's equipotent multi-target coverage enables simultaneous, balanced inhibition of six therapeutically relevant kinases at a single concentration, whereas other inhibitors require careful concentration titration to achieve comparable multi-kinase engagement and may produce steeply unbalanced target occupancy.

kinase selectivity multi-targeted inhibitor Src family kinases

Cross-Species Oral Bioavailability: TG100435 Achieves 74% Oral Bioavailability in Mouse, Exceeding Typical Multi-Kinase Inhibitor Performance

TG100435 demonstrates high oral bioavailability in mouse (74%), with moderate bioavailability in rat (23%) and dog (11%), accompanied by systemic clearance values of 20.1, 12.7, and 14.5 mL/min/kg, respectively [1]. The 74% oral bioavailability in mouse is notably high within the multi-targeted kinase inhibitor class. For comparison, dasatinib has reported oral bioavailability of approximately 14–34% in mouse and rat, respectively . Saracatinib is described as orally bioavailable but published quantitative bioavailability values across species are limited; in rat dietary studies, saracatinib achieved dose-proportional exposure indicating adequate but not exceptional oral absorption [2]. Bosutinib demonstrates variable oral bioavailability (approximately 24–34% in preclinical species) [3]. The high mouse oral bioavailability of TG100435 is particularly advantageous for murine tumor xenograft and syngeneic models, where achieving sustained therapeutic plasma concentrations after oral gavage is a common barrier to demonstrating in vivo efficacy. Additionally, the systemic clearance values of TG100435 (12.7–20.1 mL/min/kg across species) indicate low to moderate clearance relative to hepatic blood flow, supporting once- or twice-daily dosing regimens in preclinical efficacy studies [1].

oral bioavailability pharmacokinetics cross-species mouse model

Chemotype Differentiation: TG100435's Benzo[1,2,4]triazine Scaffold Is Structurally Unrelated to All Clinically Advanced Src Inhibitors

TG100435 is built upon a benzo[1,2,4]triazine core scaffold that is chemically and structurally distinct from all other Src-family kinase inhibitors that have reached clinical or advanced preclinical development [1]. Dasatinib is a 2-aminothiazole-5-carboxamide derivative (quinazoline-like pharmacophore) [2]. Bosutinib is a 4-anilino-3-quinolinecarbonitrile (quinoline-based scaffold) [3]. Saracatinib is a quinazoline derivative [4]. PD166326 belongs to the pyrido[2,3-d]pyrimidine class . The benzo[1,2,4]triazine system of TG100435 represents a unique ATP-mimetic hinge-binding motif that is not represented in any of these comparator chemotypes. This scaffold-level differentiation carries practical implications for intellectual property, chemical biology tool selectivity, and the ability to interrogate structure-activity relationships orthogonal to the dominant quinazoline/quinoline pharmacophore space. Furthermore, the benzo[1,2,4]triazine scaffold of TG100435 was identified through a focused medicinal chemistry campaign distinct from the quinazoline-based programs that produced gefitinib, erlotinib, and lapatinib, suggesting that the triazine core may engage the kinase ATP-binding pocket with a unique hydrogen-bonding pattern and potentially altered off-target liability compared to quinazoline-based inhibitors [1].

benzo[1,2,4]triazine chemical scaffold ATP-competitive inhibitor kinase inhibitor chemotype

TG100435 Best-Fit Research and Preclinical Application Scenarios Based on Quantitative Differentiation Evidence


Tumor Angiogenesis Models Requiring Dual Src/EphB4 Blockade

In murine xenograft or syngeneic tumor models where tumor angiogenesis is driven by both Src-mediated VEGF receptor signaling and EphB4-ephrin-B2 forward/reverse signaling, TG100435 is the preferred tool compound due to its equipotent inhibition of both Src-family kinases and EphB4 (Ki 13–64 nM across all targets) . Neither dasatinib (picomolar Src, absent EphB4 coverage), saracatinib (Src-selective, no EphB4), nor bosutinib (EphB2 but not EphB4) can recapitulate this dual inhibitory profile without combination dosing. TG100435's 74% oral bioavailability in mouse further supports robust oral dosing in angiogenesis-dependent tumor models . The FMO3-mediated conversion to the 2- to 9-fold more potent TG100855 metabolite ensures sustained kinase suppression in vivo, with systemic exposure of TG100855 exceeding parent levels by 1.1- to 2.1-fold .

FMO3 Pharmacogenomics and Drug-Drug Interaction Studies with Kinase Inhibitors

TG100435 is uniquely suited as a probe substrate for investigating FMO3-dependent pharmacology in the context of kinase inhibition. Unlike dasatinib, saracatinib, and bosutinib—which are all primarily CYP3A4 substrates—TG100435 metabolism is completely inhibited by methimazole (FMO inhibitor) and ketoconazole (CYP3A4 inhibitor), with FMO3 identified as the primary enzyme for TG100855 formation . The cyclic FMO/CPR interconversion, with N-oxidation ~15-fold faster than retroreduction, provides a model system for studying bidirectional drug metabolism and its impact on pharmacokinetic/pharmacodynamic relationships . TG100435 should be prioritized for studies examining how FMO3 genetic polymorphisms (e.g., the common FMO3 E158K variant associated with trimethylaminuria) affect kinase inhibitor exposure and efficacy, or for in vitro-in vivo extrapolation of FMO-mediated drug clearance .

Chemical Biology Studies Requiring Orthogonal Chemotype Kinase Probes

For target validation experiments where chemotype-specific off-target effects must be controlled—such as kinome-wide selectivity profiling or cellular target engagement studies—TG100435 serves as an essential orthogonal probe because its benzo[1,2,4]triazine scaffold is structurally unrelated to the quinazoline, quinolinecarbonitrile, and pyridopyrimidine chemotypes that dominate the Src inhibitor landscape . Using TG100435 alongside a quinazoline-based inhibitor (e.g., saracatinib) enables researchers to distinguish phenotype-driving on-target Src-family inhibition from chemotype-dependent off-target activities. This application is particularly relevant for chemical proteomics (e.g., kinobeads pull-down) and cellular thermal shift assays (CETSA), where multiple structurally diverse probes strengthen target deconvolution confidence .

Preclinical In Vivo Efficacy Studies Leveraging High Mouse Oral Bioavailability

TG100435's 74% oral bioavailability in mouse, combined with low-to-moderate systemic clearance (20.1 mL/min/kg), makes it the Src-family inhibitor of choice for murine tumor efficacy studies where maximizing oral exposure is critical . In comparison, dasatinib (14–34% oral bioavailability) and bosutinib (24–34%) yield substantially lower oral exposure in rodent models, potentially requiring higher doses or more frequent administration to achieve equivalent target coverage . The added benefit of TG100855 systemic exposure exceeding parent drug levels by 1.1-fold in rat ensures that effective kinase inhibition is sustained even as parent drug concentrations decline, potentially enabling less frequent dosing schedules . This PK profile is particularly advantageous for chronic dosing studies (e.g., 14–28 day tumor growth inhibition models) where maintaining continuous target suppression is essential for demonstrating anti-tumor activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for TG100435

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.